molecular formula C10H6FNO2 B2900686 7-Fluoroquinoline-6-carboxylic acid CAS No. 1061650-21-2

7-Fluoroquinoline-6-carboxylic acid

Cat. No.: B2900686
CAS No.: 1061650-21-2
M. Wt: 191.161
InChI Key: BWHNCINXJHQIAH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The primary targets of 7-Fluoroquinoline-6-carboxylic acid, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This interaction forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork .

Biochemical Pathways

The action of this compound on DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death .

Pharmacokinetics

They achieve high serum concentrations and have lower minimum inhibitory concentrations (MICs), making them appropriate for the treatment of systemic infections .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By disrupting the normal function of key bacterial enzymes, it effectively halts the replication of bacterial DNA, leading to bacterial death .

Action Environment

The efficacy and stability of this compound, like other fluoroquinolones, can be influenced by various environmental factors. In general, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of fluoroquinolones .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution of halogen atoms or diaza groups, followed by cyclization reactions . For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield 7-fluoro-5,6,8-trichloroquinoline, which can be further processed to obtain the desired compound .

Industrial Production Methods: Industrial production methods often involve large-scale cyclization and fluorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

7-Fluoroquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Norfloxacin
  • Pefloxacin
  • Ciprofloxacin
  • Ofloxacin

Comparison: 7-Fluoroquinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other fluoroquinolones, it may exhibit different levels of antibacterial activity and spectrum of action . The presence of the fluorine atom at the 7-position enhances its ability to penetrate bacterial cells and inhibit DNA synthesis .

Properties

IUPAC Name

7-fluoroquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-5-9-6(2-1-3-12-9)4-7(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHNCINXJHQIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061650-21-2
Record name 7-fluoroquinoline-6-carboxylic acid
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